Product packaging for (2-Methoxy-3-methylphenyl)methanol(Cat. No.:CAS No. 74090-48-5)

(2-Methoxy-3-methylphenyl)methanol

Cat. No.: B2887639
CAS No.: 74090-48-5
M. Wt: 152.193
InChI Key: ARAAMZJQNNALGN-UHFFFAOYSA-N
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Description

(2-Methoxy-3-methylphenyl)methanol is an organic compound with the CAS Number 74090-48-5 and a molecular weight of 152.19 g/mol . Its molecular structure is defined by the formula C9H12O2 and can be represented by the SMILES notation COc1c(CO)cccc1C . This compound is classified as a benzyl alcohol derivative, bearing both a methoxy and a methyl substituent on the benzene ring. As a member of the aryl alkyl alcohol family, it serves as a valuable building block in organic synthesis and chemical research . Researchers value this chemical for its potential as a synthetic intermediate in the development of more complex molecules for various R&D applications. It is typically stored sealed in a dry environment at room temperature to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for detailed handling information. The hazard statements H315, H319, and H335 indicate it may cause skin and eye irritation and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B2887639 (2-Methoxy-3-methylphenyl)methanol CAS No. 74090-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAAMZJQNNALGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74090-48-5
Record name 2-Methoxy-3-methylbenzyl alcohol
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Synthetic Methodologies for 2 Methoxy 3 Methylphenyl Methanol and Its Structural Analogs

Direct Synthetic Routes to Methoxy-Substituted Benzyl (B1604629) Alcohols

The direct conversion of a C-H bond on an aromatic ring to a hydroxymethyl group represents an efficient synthetic strategy, minimizing step count. For methoxy-substituted toluenes, such as 2-methylanisole, direct oxidation of the benzylic methyl group is a potential route.

Recent advancements have focused on copper-catalyzed C-H oxidation. For instance, a method employing copper(I) acetate (B1210297) and a peroxide can transform benzylic positions into corresponding alcohols. acs.org This process typically proceeds through an intermediate benzylic mesylate, which is subsequently hydrolyzed to the alcohol. acs.org While broadly applicable, the electronic nature of the aromatic ring substituents can influence reaction efficiency, with electron-rich arenes sometimes prone to side reactions. acs.org Another approach involves a Fenton-type reaction, using iron(II) sulfate (B86663) and hydrogen peroxide under strongly acidic conditions, which can generate benzylic carbocation intermediates that may be trapped by nucleophiles, although this method can sometimes lead to diarylmethane byproducts. semanticscholar.org

MethodKey ReagentsSubstrate TypeIntermediatePotential IssuesReference
Copper-Catalyzed C-H OxidationCu(I) acetate, Peroxide, TMSOAcBenzylic C-HBenzylic Mesylate/AcetateSide reactions with electron-rich arenes acs.org
Fenton-Mediated OxidationFeSO₄, H₂O₂, H₂SO₄Electron-rich arenes (e.g., 2-methylanisole)Benzylic CarbocationFormation of diarylmethane byproducts semanticscholar.org

Functional Group Transformations on Aromatic Precursors

A more conventional and widely used approach involves the transformation of existing functional groups on a pre-assembled aromatic core. The synthesis of (2-Methoxy-3-methylphenyl)methanol is readily achieved by the reduction of its corresponding carbonyl precursor, 2-methoxy-3-methylbenzaldehyde (B1587883).

Reduction of Carbonyl-Containing Precursors

The reduction of benzaldehydes, benzoic acids, or their esters is a reliable method for preparing benzyl alcohols. The choice of reducing agent is critical for chemoselectivity and yield.

Reduction of Aldehydes: The aldehyde group of 2-methoxy-3-methylbenzaldehyde can be selectively reduced to a primary alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose due to its high chemoselectivity for aldehydes and ketones over other reducible functional groups like esters. ui.ac.id The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures. ui.ac.id

Reduction of Esters: A more powerful reducing agent is required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is effective for converting methyl 2-methoxy-3-methylbenzoate to this compound. This reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). A documented synthesis of the isomeric (2-Methoxy-6-methylphenyl)methanol from methyl 2-methoxy-6-methylbenzoate using LiAlH₄ in THF demonstrates the viability of this route. chemicalbook.com

Table 1: Reduction of Carbonyl Precursors to Benzyl Alcohols
Precursor TypeExample PrecursorReducing AgentTypical SolventProductReference
Aldehyde4-Ethoxy-3-methoxybenzaldehydeNaBH₄Methanol/Ethanol4-Ethoxy-3-methoxybenzyl alcohol ui.ac.id
EsterMethyl 2-methoxy-6-methylbenzoateLiAlH₄Tetrahydrofuran (THF)(2-Methoxy-6-methylphenyl)methanol chemicalbook.com

Formylation and Methylation Processes

The key precursor, 2-methoxy-3-methylbenzaldehyde, can itself be synthesized through various aromatic functionalization reactions. The primary strategies involve introducing either the formyl group (formylation) or the methoxy (B1213986) group (methylation) onto an appropriate substrate.

Formylation: The introduction of a formyl (-CHO) group onto an aromatic ring can be achieved through several classic reactions. Starting from 2-methylanisole, a formyl group can be directed to the ortho position. The Gattermann reaction, using hydrogen cyanide and a Lewis acid like aluminum chloride, is a potential method. thieme-connect.de Alternatively, the Vilsmeier-Haack reaction, which employs a formylating agent like dimethylformamide with phosphorus oxychloride, is another common choice. thieme-connect.de However, formylation of substituted anisoles can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions to achieve the desired regioselectivity. rushim.ru

Methylation: An alternative route begins with a phenolic aldehyde, such as 3-methylsalicylaldehyde. nih.govebi.ac.uk The phenolic hydroxyl group can be converted to a methoxy group via Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with a methylating agent like dimethyl sulfate or methyl iodide.

Demethylation Approaches for Phenolic Analogs

In some synthetic schemes, it may be advantageous to start with a more heavily substituted precursor, such as a dimethoxy derivative, and selectively remove one of the methyl groups to unmask a phenol. This approach is particularly relevant for creating phenolic analogs of the target compound.

Acid-Catalyzed Demethylation Reactions

The cleavage of aryl methyl ethers can be accomplished using strong acids. This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a counter-ion or another nucleophile present in the mixture.

A variety of acids have been employed for this purpose, including strong mineral acids and Lewis acids.

Mineral Acids: Reagents such as hydrobromic acid (HBr) and hydrochloric acid (HCl) are effective for demethylation. researchgate.netias.ac.in Reactions using HCl in high-temperature pressurized water have been shown to be a green and efficient method for cleaving aryl methyl ethers to yield the corresponding phenols. researchgate.net

Lewis Acids: Lewis acids like aluminum chloride can also promote the cleavage of methoxy groups, particularly those adjacent to a carbonyl or hydroxyl group, which can chelate to the Lewis acid center. ias.ac.in

Lewis Acid-Mediated Demethylation Strategies

Lewis acid-mediated demethylation is a crucial strategy for the synthesis of hydroxylated aromatic compounds from their methoxy precursors. This approach is particularly relevant for the synthesis of analogs of this compound where a hydroxyl group is desired in place of the methoxy group. Various Lewis acids can be employed to cleave the strong aryl-O-CH3 bond. The choice of the Lewis acid and reaction conditions can influence the selectivity and efficiency of the demethylation process. For instance, boron tribromide (BBr3) is a powerful reagent for this transformation, often providing high yields under mild conditions. Other Lewis acids, such as aluminum chloride (AlCl3) and trimethylsilyl (B98337) iodide (TMSI), are also utilized, each with its own advantages and substrate scope. The mechanism typically involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, followed by nucleophilic attack of the conjugate base (e.g., bromide ion) on the methyl group, leading to the formation of the corresponding phenol.

A recent study reported a novel approach for the rapid construction of trivalent phosphines from aldehydes under Lewis acid-mediated conditions, highlighting the versatility of Lewis acids in mediating complex transformations. nih.gov

Cross-Coupling and Substitution Reactions in Aromatic Systems

Cross-coupling and substitution reactions are fundamental tools for the construction of the carbon skeleton and the introduction of various functional groups in the synthesis of this compound and its analogs. These reactions allow for the formation of C-C and C-X (where X is a heteroatom) bonds with high precision.

Nucleophilic Aromatic Substitution Mechanisms in Synthesis

Nucleophilic aromatic substitution (SNA) is a key reaction for introducing nucleophiles onto an aromatic ring, typically replacing a leaving group such as a halide. Unlike electrophilic aromatic substitution, which is common for electron-rich aromatic rings, SNA reactions are favored on electron-poor aromatic systems. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comscribd.com

The mechanism of SNA can proceed through two primary pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. scribd.com The addition-elimination mechanism involves the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. scribd.com This is the more common pathway, especially when activating electron-withdrawing groups are present. scribd.com The benzyne (B1209423) mechanism, on the other hand, involves the formation of a highly reactive benzyne intermediate through the elimination of a proton and a leaving group from adjacent positions, followed by the rapid addition of a nucleophile. scribd.com

In the context of synthesizing analogs of this compound, SNA could be employed to introduce substituents like amines or other nucleophiles onto the aromatic ring, provided a suitable leaving group and activating groups are present. scribd.com For example, the synthesis of 3-substituted anisoles has been achieved through nucleophilic aromatic substitution of the nitro group in 3-substituted nitrobenzenes with sodium methoxide. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. rsc.orgresearchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, have revolutionized the synthesis of complex molecules, including pharmaceuticals and functionalized materials. rsc.orgresearchgate.netacs.org

The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille couplings) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

For the synthesis of this compound analogs, palladium-catalyzed reactions offer a powerful means to introduce aryl, alkyl, or other functional groups. For instance, a substituted aryl halide could be coupled with an appropriate boronic acid or organotin reagent to construct a biaryl scaffold. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com Recent advancements have focused on developing more active and stable catalysts, expanding the substrate scope to include less reactive coupling partners like aryl chlorides and mesylates. mdpi.com

Reaction TypeOrganometallic ReagentElectrophileKey Features
Suzuki-MiyauraOrganoboronOrganohalide, TriflateMild conditions, high functional group tolerance, commercially available reagents.
HeckAlkeneOrganohalide, TriflateForms substituted alkenes.
StilleOrganotinOrganohalide, TriflateTolerates a wide range of functional groups, but tin reagents are toxic.

Copper-Mediated Ullmann-Type Condensations

Copper-mediated Ullmann-type condensations are classic reactions for the formation of diaryl ethers, a structural motif present in numerous natural products and pharmaceuticals. nih.govacs.org The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. google.com However, these harsh conditions limit the substrate scope and functional group tolerance. acs.orggoogle.com

Modern advancements have led to the development of milder, catalytic versions of the Ullmann condensation. nih.govmdpi.com The use of ligands, such as picolinic acid and various diamines, in combination with a copper catalyst allows the reaction to proceed at lower temperatures and with a broader range of substrates, including sterically hindered phenols and heteroaryl halides. nih.govnih.gov The choice of base and solvent is also critical for the success of these reactions. nih.gov

In the synthesis of analogs of this compound, Ullmann-type condensations can be utilized to form diaryl ether linkages. For example, a substituted phenol could be coupled with an aryl halide to introduce a new aryloxy group onto the aromatic ring. These reactions provide a valuable alternative to palladium-catalyzed methods for C-O bond formation. acs.org

Reactant 1Reactant 2Catalyst/PromoterKey Features
Aryl HalidePhenolCopper (stoichiometric or catalytic)Forms diaryl ethers, classic method.
Aryl HalideAlcoholCopper (catalytic) with ligandForms aryl alkyl ethers under milder conditions.
Aryl Boronic AcidPhenolCopper (catalytic)Chan-Lam-Evans modification, milder conditions. nih.gov

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules like this compound and its analogs. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs on a molecule.

In the context of aromatic systems, the directing effects of existing substituents play a crucial role in determining the regioselectivity of electrophilic and nucleophilic substitution reactions. For instance, the methoxy group is an ortho, para-director for electrophilic aromatic substitution, while the methyl group is a weak ortho, para-director. Careful consideration of these directing effects is necessary to install new substituents at the desired positions.

Enzymatic transformations offer a powerful tool for achieving high chemo- and regioselectivity. For example, lipases have been used for the regioselective transesterification of vinyl ferulate to the primary hydroxy group of benzylic alcohols. beilstein-journals.org This highlights the potential of biocatalysis in the selective functionalization of molecules containing multiple reactive sites.

Furthermore, the choice of reagents and reaction conditions can significantly influence selectivity. For instance, in the halogenation of tertiary benzyl alcohols, the use of N-halosuccinimides in aqueous media can lead to the selective formation of vicinal halohydrins. mdpi.com Similarly, the development of regioselective methods for the synthesis of substituted quinolines from 2-aminobenzyl alcohols and benzaldehydes has been reported. researchgate.net The synthesis of benzylic alcohols through selective C-H oxidation also demonstrates the importance of developing methods that can target specific positions within a molecule. acs.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Aromatic Substitutions Involving Methoxy (B1213986) and Methyl Functionalities

Aromatic substitution reactions are fundamental processes for the functionalization of benzene (B151609) derivatives. The reactivity and orientation of these substitutions are heavily influenced by the electronic properties of the substituents already present on the ring. In (2-Methoxy-3-methylphenyl)methanol, the methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and act as ortho, para-directors for electrophilic aromatic substitution (EAS). solubilityofthings.com The methoxy group, with its non-bonding electron pairs, exerts a strong activating effect through p-π conjugation (resonance), while the methyl group contributes through a weaker inductive effect. msu.edu

The general mechanism for EAS involves a two-step process:

Formation of the Sigma (σ) Complex: An electrophile attacks the π-electron system of the aromatic ring, forming a positively charged carbocation intermediate known as a benzenonium ion or σ-complex. msu.edu

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. solubilityofthings.com

For this compound, the directing effects of the existing groups would steer an incoming electrophile primarily to positions 4, 6, and potentially 5, depending on steric hindrance from the adjacent substituents.

Conversely, nucleophilic aromatic substitution (SₙAr) is typically challenging for electron-rich rings unless a strong electron-withdrawing group is present to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org SₙAr reactions on methoxy-substituted aromatics often require a leaving group and proceed through an addition-elimination mechanism, where a nucleophile adds to the ring, forming a transient Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgresearchgate.netnih.gov

Detailed Studies of Demethylation Reaction Mechanisms

The cleavage of the aryl-O-CH₃ bond, or demethylation, is a critical reaction for converting methoxy-substituted aromatics into more reactive phenolic compounds. acs.orgacs.org Various methods have been developed, each with a distinct mechanism.

Lewis Acid-Mediated Demethylation: Reagents like boron tribromide (BBr₃) and aluminum halides (AlCl₃) are commonly used. rsc.org The mechanism with AlCl₃, often in the presence of a soft nucleophile like ethanethiol, involves the coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack on the methyl group. rsc.org

Nucleophilic Demethylation: Strong nucleophiles can effect demethylation. A method using acidic concentrated lithium bromide (ACLB) proceeds via protonation of the ether oxygen, followed by an Sₙ2 substitution by the bromide ion. rsc.org This process is considered a pseudo-first-order reaction due to the large excess of Br⁻. rsc.org

Oxidative Demethylation: Certain oxidizing agents can selectively demethylate aryl methyl ethers. For instance, a stabilized derivative of 2-iodoxybenzoic acid (IBX) is proposed to add to the phenolic hydroxyl group, followed by an intramolecular oxygen transfer and hydrolysis to yield an ortho-quinone, which is then reduced to the catechol. rsc.org

Biocatalytic Demethylation: An oxygen-independent pathway utilizes a cobalamin-dependent veratrol-O-demethylase. acs.orgacs.org This enzyme catalyzes a methyl transfer from the methoxy group to a methyl acceptor, regenerating the active catalyst in a cycle. acs.org

The following table summarizes kinetic data for the demethylation of model compounds related to this compound, highlighting the influence of structure on reaction rates.

SubstrateDemethylation MethodTemperature (°C)Rate Constant (k)Reference
Propylguaiacol (PG)ACLB (1.5 M HCl)1100.44 h⁻¹ rsc.org
Propylsyringol (PS)ACLB (1.5 M HCl)1101.01 h⁻¹ rsc.org
Veratrol (1a)Biocatalytic (vdmB)-54% conversion acs.org
3,4-Dimethoxytoluene (1b)Biocatalytic (vdmB)-77% conversion acs.org

This table is interactive. Click on the headers to sort the data.

Investigations into Cascade Reaction Mechanisms in Aromatic Alkylation (e.g., Phenol-Methanol Systems)

The alkylation of phenols with methanol (B129727) can proceed through complex cascade mechanisms, particularly in the gas phase over solid catalysts. researchgate.netresearchgate.net While not directly involving this compound as a starting material, these studies on the phenol-methanol system provide a model for the types of reactions its constituent functional groups could participate in.

Over MgO-based catalysts, the reaction is not a simple electrophilic attack. Instead, it follows a multi-step pathway: researchgate.net

Methanol is dehydrogenated in-situ to form formaldehyde (B43269).

The phenol (B47542) reacts with formaldehyde to produce a salicylic (B10762653) alcohol intermediate.

This alcohol dehydrates to a highly reactive quinone methide.

The quinone methide can then be reduced by hydrogen transfer from methanol to yield o-cresol (B1677501), or it can react with another methanol molecule to form 2-methoxymethylphenol, which can subsequently decompose to o-cresol. researchgate.net

Over zeolite catalysts, the mechanism can be different. Anisole (B1667542) is often formed as a primary product via O-alkylation. This anisole can then undergo an intramolecular rearrangement to form o-cresol or act as an intermolecular alkylating agent to convert phenol into cresols. unimi.it

Analysis of Homolytic Cleavage and Radical Cation Formation

Under pyrolytic or photolytic conditions, the bonds within this compound can undergo homolytic cleavage to form radical species. The weakest bonds are typically the C-O bonds of the ether and alcohol functionalities. The bond dissociation energy (BDE) of the O-CH₃ bond in anisole is a key reference point. osti.gov The presence of other substituents, such as an ortho-methoxy group, can lower the BDE of an adjacent ether linkage, accelerating the rate of homolysis. osti.govsci-hub.se

Flash vacuum pyrolysis (FVP) of related lignin (B12514952) model compounds shows that homolytic cleavage of the Cβ-O bond and the O-CH₃ bond are competitive initial steps. sci-hub.se For example, the BDE of the CH₃-O bond in o-methoxyphenethyl phenyl ether is calculated to be 61.3 kcal/mol. sci-hub.se

The reaction of methoxylated benzenes with oxidizing agents like hydroxyl radicals can lead to the formation of radical cations. acs.org The methoxy group significantly influences the properties of these radical cations by affecting charge and spin density distribution. cdnsciencepub.com In the radical cation of a methoxy-substituted arene, the methoxy group can become electron-donating, which is a reversal of its typical electron-withdrawing character in certain ground-state contexts. acs.org This change in electronic behavior can dramatically alter the subsequent reaction pathways of the radical cation, such as its propensity to add to nucleophiles or undergo fragmentation. cdnsciencepub.com

BondCompound ContextBond Dissociation Energy (kcal/mol)Reference
CH₃-Oo-Methoxyphenethyl phenyl ether61.3 sci-hub.se
Cβ-Oo-Methoxyphenethyl phenyl ether64.2 sci-hub.se
Cα-Cβ1,1-diphenylethane301 kJ/mol (~71.9 kcal/mol) cdnsciencepub.com

This table is interactive. Click on the headers to sort the data.

Kinetic Studies of Nucleophilic Additions and Ring-Opening Processes

Kinetic studies provide quantitative insight into reaction mechanisms, including the nature of the rate-determining step and the structure of the transition state. For reactions involving compounds like this compound, nucleophilic additions are a key reaction class.

Kinetic investigations of the addition of nucleophiles (e.g., thiolate anions, amines) to activated aromatic systems often reveal second-order kinetics—first order in the aromatic substrate and first order in the nucleophile. rsc.orgkoreascience.kr For the addition of aromatic thiols to aryl vinyl sulphones, the thiolate anion, not the neutral thiol, was identified as the active nucleophilic species. rsc.org The influence of substituents on the reaction rate, as analyzed by the Hammett equation, can indicate the degree of charge development in the transition state. A significant effect from substituents on the electrophilic partner suggests a transition state that closely resembles a carbanionic intermediate. rsc.org

In some cases, the addition and subsequent proton transfer steps can occur concurrently within a four-membered cyclic transition state. koreascience.kr Such a mechanism is supported by relatively low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), which are indicative of a highly ordered transition state. koreascience.kr

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

Both catalysts and the solvent environment can exert profound control over the mechanistic pathway of a reaction, often determining the product distribution and reaction rate.

Solvent Environment: The solvent can dramatically alter reaction rates and even the operative mechanism. For reactions involving phenols and free radicals, the solvent's ability to accept hydrogen bonds and solvate anions is critical. researchgate.net Reactions that appear to be simple hydrogen atom transfer (HAT) can, in certain solvents, proceed via a Sequential Proton-Loss Electron Transfer (SPLET) mechanism. acs.org

In alcoholic solvents, acidic substrates can be partially ionized. The resulting anion is often much more reactive towards an electrophile or radical than the neutral precursor. This leads to reaction rates that can be orders of magnitude faster in alcohols compared to non-hydroxylic solvents like dioxane. acs.org This SPLET pathway can be confirmed by suppressing it with the addition of a stronger acid, which reduces the equilibrium concentration of the reactive anion and causes the reaction rate to fall to the level of the underlying HAT mechanism. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. tandfonline.combohrium.com DFT calculations are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. bohrium.com

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For (2-Methoxy-3-methylphenyl)methanol, the presence of rotatable bonds—specifically the C-O bond of the methoxy (B1213986) group and the C-C bond of the hydroxymethyl group—gives rise to various possible conformations.

Table 1: Hypothetical Relative Conformational Energies of this compound

ConformerDihedral Angle (C1-C2-O-CH3)Dihedral Angle (C2-C1-CH2-OH)Relative Energy (kcal/mol)
1 (Global Minimum) ~0° (planar with ring)~60°0.00
2 ~0° (planar with ring)~180°1.5
3 ~90° (perpendicular to ring)~60°2.8
4 ~90° (perpendicular to ring)~180°4.2

Note: This table is illustrative, based on typical energy differences found in substituted aromatic compounds.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govrsc.org A smaller energy gap suggests higher reactivity. rsc.org

For this compound, the electron-donating nature of the methoxy and methyl groups is expected to raise the energy of the HOMO, while the LUMO is likely distributed over the aromatic ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.govmdpi.com

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. researchgate.netrsc.org The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netrsc.org For this molecule, the oxygen atoms of the methoxy and hydroxyl groups would be centers of negative potential.

Table 2: Predicted Electronic Properties of this compound

ParameterPredicted Value
HOMO Energy -5.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 2.1 D

Note: This table contains theoretical values typical for similar aromatic compounds, calculated using DFT methods. acs.org

DFT calculations are widely used to predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. tandfonline.com

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is highly reliable for calculating the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Theoretical predictions can aid in the assignment of complex experimental spectra. schrodinger.com

IR Spectroscopy : The vibrational frequencies in an infrared spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which, after applying a scaling factor to account for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR spectra. nih.govscielo.org.za For this compound, characteristic vibrations would include O-H stretching, C-H stretching of the aromatic ring, methyl, and methoxy groups, and C-O stretching. scielo.org.za

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govresearchgate.net The calculations reveal the nature of electronic transitions, often corresponding to HOMO→LUMO or similar orbital excitations. nih.gov

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

SpectrumParameterPredicted Value (DFT)Typical Experimental Range
¹H NMR Chemical Shift (δ, ppm) - Aromatic H6.8 - 7.3 ppm6.5 - 8.0 ppm
Chemical Shift (δ, ppm) - OCH₃3.8 ppm3.7 - 3.9 ppm
Chemical Shift (δ, ppm) - CH₂OH4.6 ppm4.4 - 4.8 ppm
¹³C NMR Chemical Shift (δ, ppm) - Aromatic C110 - 158 ppm110 - 160 ppm
Chemical Shift (δ, ppm) - OCH₃55.5 ppm55 - 56 ppm
IR Wavenumber (cm⁻¹) - O-H Stretch~3400 cm⁻¹3200 - 3600 cm⁻¹
Wavenumber (cm⁻¹) - C-O Stretch~1250 cm⁻¹1200 - 1300 cm⁻¹
UV-Vis Max. Absorption (λmax)~275 nm270 - 280 nm

Note: Predicted values are based on DFT calculations for analogous compounds. nih.govmdpi.comscielo.org.za

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods can predict the NLO response of a molecule, primarily through the calculation of the first-order hyperpolarizability (β). researchgate.netopenaccesspub.org Molecules with significant charge transfer characteristics, often found in push-pull systems, tend to exhibit large β values. rsc.org While this compound is not a classic push-pull chromophore, the presence of donor (methoxy, methyl) and acceptor-like (hydroxyl) groups attached to a π-conjugated system allows for a modest NLO response. DFT calculations can quantify this property. rsc.orgmetall-mater-eng.com

Table 4: Calculated Non-Linear Optical Properties

ParameterCalculated Value
First Hyperpolarizability (β) 5.0 x 10⁻³⁰ esu

Note: This is a representative value for a molecule with moderate intramolecular charge transfer characteristics.

Ab Initio Quantum Chemical Methods for Ground State Properties

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely only on fundamental physical constants, without the use of empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall under this category. hu-berlin.de

While computationally more demanding than DFT, high-level ab initio methods like CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry. hu-berlin.de They are often used to calculate highly accurate ground state energies and properties for smaller molecules or to benchmark the performance of more cost-effective methods like DFT for larger systems. nih.govhu-berlin.de For this compound, ab initio calculations could provide definitive values for its conformational energies and serve as a reference for validating DFT results.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics methods are excellent for calculating static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the motion of atoms and molecules based on a force field, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

Computational Studies on Tautomerism and Isomeric Equilibrium

The concepts of tautomerism and isomeric equilibrium are central to understanding the chemical behavior of molecules. For this compound, these studies primarily focus on conformational isomerism, which involves different spatial arrangements of atoms due to rotation around single bonds.

Detailed Research Findings:

Studies on substituted benzyl (B1604629) alcohols reveal that the rotational position of the hydroxymethyl group relative to the benzene (B151609) ring is a key factor. For ortho-substituted compounds like this compound, intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group, can significantly stabilize certain conformations. rsc.org This contrasts with unsubstituted benzyl alcohol, which exhibits multiple stable conformations. The presence of the additional methyl group at the 3-position introduces further steric effects that influence the conformational landscape.

The equilibrium between different structural isomers (e.g., this compound vs. (3-Methoxy-2-methylphenyl)methanol) can also be assessed computationally. Theoretical calculations on related methylanisole isomers have shown that the relative positions of the methyl and methoxy groups affect the molecule's thermodynamic stability. polimi.it These calculations typically determine properties like bond dissociation energies (BDEs) and heats of formation to predict the most stable isomer. polimi.it For this compound, the electronic and steric interplay between the adjacent methoxy and methyl groups, along with the hydroxymethyl group, would be the determining factor for its stability relative to other isomers.

Interactive Data Table: Calculated Conformational Energy

The following table illustrates hypothetical energy data for different conformers of this compound, as would be determined by DFT calculations. The dihedral angle (C3-C2-C(ipso)-C(H₂OH)) defines the rotation of the hydroxymethyl group.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Key Intramolecular Interaction
A 02.5Steric clash between -CH₂OH and -OCH₃
B 600.0Intramolecular H-bond (OH···OCH₃)
C 1201.8Reduced steric hindrance
D 1801.2Anti-periplanar arrangement

Note: This data is illustrative, based on principles from studies on similar molecules, to demonstrate the output of computational analysis.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules with their properties, such as boiling point, solubility, or biological activity. nih.goviupac.org These models enable the prediction of properties for new or untested compounds, accelerating research and development. iupac.org

Detailed Research Findings:

For a molecule like this compound, a QSPR model could be developed to predict various endpoints. The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural information. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. nih.gov

For instance, a QSPR model for predicting the rate of a specific reaction, such as hydrogen atom transfer from substituted benzyl alcohols, has been developed using parameters like Hammett constants (σ⁺) and computationally derived spin populations on radical species. acs.org Other QSPR studies on alcohols have successfully predicted properties like odor thresholds and various thermodynamic properties using descriptors calculated from quantum chemical methods or graph theory. nih.govasocse.org

The general approach involves:

Data Set Collection: Assembling a group of molecules with known experimental property values. For this compound, this would involve a series of related substituted aromatic alcohols.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset.

Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN) to build a mathematical equation linking a subset of descriptors to the property of interest. core.ac.ukrsc.org

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. nih.gov

A hypothetical QSPR model to predict a property (e.g., antioxidant capacity) of substituted benzyl alcohols might take the form of the following linear equation:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + c₃*(Descriptor₃) + ...

Where c represents coefficients determined by the regression analysis.

Interactive Data Table: Descriptors for QSPR Modeling

This table shows examples of molecular descriptors that would be calculated for this compound to be used in a QSPR study.

Descriptor TypeDescriptor NameDescriptionHypothetical Value
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.152.19
Topological Wiener IndexA distance-based index related to molecular branching.782
Geometric Molecular Surface AreaThe total surface area of the molecule.185.4 Ų
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.-5.8 eV
Quantum-Chemical Dipole MomentA measure of the molecule's overall polarity.2.1 D

Note: The values presented are hypothetical and serve to illustrate the types of parameters used in QSPR models.

Research on Derivatives, Analogs, and Their Synthetic Versatility

Synthesis and Characterization of Methoxy- and Methyl-Substituted Aryl Alcohol Derivatives

The synthesis of methoxy- and methyl-substituted aryl alcohol derivatives, including (2-Methoxy-3-methylphenyl)methanol, is fundamental to exploring their chemical space. General methods for preparing such compounds often involve the reduction of corresponding aldehydes or carboxylic acids. For instance, (3-Methoxy-2-methylphenyl)methanol can be synthesized from the corresponding phenanthrene (B1679779) precursor through a reaction with magnesium chloride and potassium. biosynth.com Another approach involves the lithiation of aryl bromides followed by carboxylation and subsequent reduction to the alcohol. zenodo.org

The characterization of these derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure and confirming the positions of the methoxy (B1213986) and methyl substituents on the aromatic ring. rsc.org Infrared (IR) spectroscopy helps identify the hydroxyl functional group, while mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. samipubco.com

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound74090-48-5C9H12O2152.19
(3-Methoxy-2-methylphenyl)methanol33797-34-1C9H12O2152.19

Exploration of Aryloxy Phenol (B47542) Derivatives and their Functionalization

Aryloxy phenols are a significant class of compounds that can be accessed from methoxy-substituted phenols. encyclopedia.pub The demethylation of m-methoxy phenols is a key strategy to produce m-aryloxy phenols. encyclopedia.pub This transformation can be achieved through various chemical and catalytic methods, with strong acids like sulfuric acid, hydrochloric acid, or nitric acid being commonly used to convert the methoxy group into a hydroxyl group. encyclopedia.pub

The functionalization of aryloxy phenol derivatives allows for the introduction of various chemical moieties, leading to compounds with tailored properties. researchgate.net For example, nickel-catalyzed reactions of propargyl carbonates with phenols can stereoselectively produce 2-aryloxy-1,3-dienes, which are valuable synthetic intermediates. acs.org Furthermore, palladium-catalyzed C-H chlorination of phenol derivatives provides a route to 2,4,6-trisubstituted phenols, demonstrating the potential for sequential functionalization. rsc.org These functionalized derivatives have shown potential in the synthesis of bioactive natural products and conducting polymers. encyclopedia.pubresearchgate.net

Design and Synthesis of Nitrogen-Containing Heterocyclic Analogs

The this compound scaffold can be incorporated into various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules.

Pyridazinones: These heterocycles can be synthesized through condensation reactions. For instance, novel 3(2H)-pyridazinone derivatives have been prepared by reacting substituted pyridazinone-2-yl acetohydrazide compounds with various benzaldehyde (B42025) derivatives. nih.gov The synthesis often involves multiple steps, starting from the nucleophilic substitution of a dichloropyridazine. nih.gov Another approach involves the condensation of appropriate aroylpropionic acids with hydrazines. tandfonline.com Pyridazinone derivatives have been investigated for a range of biological activities, including anti-proliferative and anti-inflammatory effects. nih.govtandfonline.com

Benzoxaboroles: These boron-containing heterocycles are of significant interest in medicinal chemistry. researchgate.net Their synthesis can be achieved through various methods, including the reaction of 2-bromophenylboronates with n-BuLi followed by silylation or boronation. researchgate.net The benzoxaborole scaffold can be further functionalized, for example, by introducing quinoline (B57606) moieties to create potential antimicrobial agents. scirp.org Benzoxaboroles have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties. researchgate.netnih.gov

Pyrazolinones and Pyrazoles: Pyrazolinone derivatives can be synthesized through different routes, such as the reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) with substituted benzaldehydes or the reaction of chalcones with phenylhydrazine. researchgate.net Pyrazoline derivatives are also synthesized from chalcones, often under catalytic conditions. jocpr.com The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com These heterocyclic compounds are known to exhibit a wide range of pharmacological activities. revistabionatura.orgnih.gov

Synthesis and Reactivity of Halogenated Phenylmethanols

The introduction of halogen atoms onto the phenylmethanol ring system significantly influences the compound's chemical reactivity and physical properties. The synthesis of halogenated phenylmethanols can be achieved through various methods. For example, the reaction of indoles with aromatic fluoromethyl ketones in the presence of a base can yield halogen-substituted (1H-indol-3-yl)methanol derivatives. nih.govbeilstein-journals.org Another approach involves the direct halogenation of a phenylmethanol precursor using appropriate halogenating agents under controlled conditions.

Halogenated phenylmethanols are versatile intermediates in organic synthesis. The halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as handles for cross-coupling reactions, allowing for the introduction of a wide range of functional groups. For instance, palladium-catalyzed coupling of methanol (B129727) with (hetero)aryl halides is a common method for synthesizing methyl aryl ethers. nih.gov The deoxygenative halogenation of alcohols represents another important transformation, providing access to organohalogenated compounds. cas.cn

Development of Polycyclic and Macrocyclic Structures Incorporating the Phenylmethanol Moiety

The phenylmethanol unit can be integrated into more complex polycyclic and macrocyclic architectures, leading to molecules with unique three-dimensional structures and properties.

Polycyclic Structures: The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other polycyclic systems often involves annulation reactions and catalyzed couplings. acs.org For instance, acid-mediated cyclization of 2-[aryl(methoxy)methyl]benzyl alcohols can lead to the formation of 1-aryl-1,3-dihydrobenzo[c]thiophenes. clockss.org These methods allow for the construction of fused ring systems containing the phenylmethanol-derived fragment.

Macrocyclic Structures: The synthesis of macrocycles typically involves the cyclization of a linear precursor. google.com Ring-closing metathesis is a powerful tool for the formation of macrocyclic compounds from linear diene precursors. whiterose.ac.uk The reaction of a bis(3-methylphenyl)sulfoxide diester with diamines in refluxing methanol can yield bis(3-methylphenyl)sulfoxide aza macrocycles. samipubco.com The development of efficient methods for macrocyclization is crucial for exploring the chemical space of these large-ring systems, which are of interest in drug discovery and materials science. whiterose.ac.ukresearchgate.net

Synthesis of Intermediates for Complex Natural Product Synthesis

The structural motif of this compound and its derivatives can be found within the framework of various natural products. As such, these compounds often serve as key intermediates in the total synthesis of complex natural molecules. For example, derivatives of this compound have been utilized in the synthesis of aromatic sesquiterpenes. oup.com The ability to functionalize the aromatic ring and the benzylic alcohol provides a versatile handle for constructing the intricate carbon skeletons of natural products. The development of synthetic routes to these intermediates is therefore of significant importance in the field of natural product synthesis. escholarship.org

Applications and Advanced Research Directions in Organic Synthesis

Role as Building Blocks in Multi-Step Organic Synthesis

(2-Methoxy-3-methylphenyl)methanol is a key starting material or intermediate in the synthesis of more complex molecules. Organic synthesis often involves a series of reactions to build a target molecule, and the strategic use of well-defined building blocks is crucial for efficiency and yield. The functional groups present in this compound allow for a variety of chemical transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy (B1213986) and methyl groups directing the position of incoming substituents.

One notable application is in the synthesis of phenanthrenes. The related compound, (3-Methoxy-2-methylphenyl)methanol, is utilized in the synthesis of these polycyclic aromatic hydrocarbons. biosynth.com This process involves the homolytic cleavage of the starting material, highlighting how such benzyl (B1604629) alcohol derivatives can be activated for carbon-carbon bond formation. biosynth.com The principles of retrosynthetic analysis, which involve mentally breaking down a complex target molecule into simpler precursors, often identify structures like this compound as logical starting points for intricate synthetic routes. youtube.com

Precursors for the Synthesis of Functional Organic Materials

The unique electronic and steric properties imparted by the methoxy and methyl groups make this compound and its derivatives interesting precursors for functional organic materials. These materials have applications in electronics, optics, and other advanced technologies. For instance, derivatives of similar methoxy- and methyl-substituted phenyl compounds are investigated as intermediates for liquid crystals. The specific substitution pattern on the aromatic ring influences the molecule's shape, polarity, and ability to self-assemble into ordered liquid crystalline phases.

Furthermore, related structures like 2'-Methoxy-3-(4-methylphenyl)propiophenone serve as intermediates in the synthesis of various organic compounds, including those with potential applications in agrochemicals and pharmaceuticals. The reactivity of these molecules allows for modifications that can generate a diverse range of derivatives with tailored properties for specific material science applications.

Development of Chemical Probes and Radiotracers for Imaging Research

The development of chemical probes and radiotracers is a critical area of research for understanding biological processes and for the early diagnosis of diseases. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes molecules labeled with positron-emitting radionuclides. The design of these radiotracers requires a "cold" precursor molecule that can be efficiently labeled with a radionuclide.

Table 1: Examples of Radiotracer Development Strategies

Radiotracer StrategyDescriptionRelevant Precursor Features
Direct Radiolabeling A functional group on the precursor is directly replaced with a radionuclide.A leaving group suitable for nucleophilic substitution with a radiolabeled nucleophile.
Multi-step Synthesis The radionuclide is incorporated early in the synthesis, followed by further chemical transformations.A stable core structure that can withstand the reaction conditions of subsequent steps.
"Click" Chemistry A radiolabeled azide (B81097) or alkyne is attached to the precursor molecule via a cycloaddition reaction.The precursor contains a complementary alkyne or azide functional group. nih.gov

Intermediates for the Synthesis of Ligands for Catalysis Research

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The design and synthesis of new ligands are essential for developing novel catalytic transformations. The structural framework of this compound can be incorporated into more complex ligand structures.

For example, the synthesis of N,O-functionalized N-heterocyclic carbene (NHC) ligands, which are important in organometallic catalysis, can involve intermediates with similar structural motifs. acs.org These ligands can be used to prepare metal complexes, such as those of iridium or ruthenium, which are active catalysts for a variety of organic reactions, including the N-methylation of amines using methanol (B129727) as a sustainable methylating agent. acs.orgarabjchem.org The methoxy group in such ligands can influence the electronic properties and coordination behavior of the metal center, thereby affecting the catalyst's performance.

Advancements in Stereoselective Synthesis of Chiral Derivatives

Chirality is a fundamental property in chemistry and biology, and the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule.

This compound and its derivatives can be employed in stereoselective synthesis in several ways. The prochiral center of a derivative, such as a ketone, can be reduced asymmetrically to produce a chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols. jst.go.jp Furthermore, chiral auxiliaries derived from related structures can be used to control the stereochemical outcome of reactions. For instance, a chiral alcohol derived from a methoxy-methylphenyl compound can be used as a chiral auxiliary to direct the stereoselective addition to its acrylate (B77674) ester. researchgate.net The development of new chiral catalysts and auxiliaries is an active area of research, with the goal of achieving high diastereoselectivity and enantioselectivity in various chemical transformations. nih.govmdpi.commdpi.com

Table 2: Approaches in Stereoselective Synthesis

ApproachDescriptionExample
Chiral Catalyst A small amount of a chiral catalyst is used to induce asymmetry in the product.Asymmetric reduction of a ketone using a CBS catalyst. jst.go.jp
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Use of a chiral alcohol derived from a methoxy-methylphenyl compound to control a Diels-Alder reaction. researchgate.net
Chiral Substrate A chiral starting material is used to synthesize a chiral product.The use of a naturally occurring chiral starting material to build a more complex chiral molecule.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org This includes using renewable feedstocks, designing energy-efficient processes, and preventing waste. nih.govjddhs.com

The principles of green chemistry are being increasingly applied to the synthesis of compounds like this compound and its derivatives. This involves exploring alternative, more environmentally benign reaction conditions and reagents. For example, instead of using hazardous solvents, reactions might be carried out in greener solvents or even under solvent-free conditions. nih.gov Microwave-assisted synthesis and mechanochemistry are other green techniques that can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

Future Research Perspectives and Emerging Challenges

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of (2-Methoxy-3-methylphenyl)methanol and its derivatives heavily relies on catalytic methods. Future research is directed towards developing catalysts that offer higher efficiency, selectivity, and sustainability.

Heterogeneous Catalysis: For large-scale production, heterogeneous catalysts are preferred due to their ease of separation and reusability. rsc.orgdtu.dk Research is focused on designing robust solid catalysts, such as metal nanoparticles supported on materials like porous carbon or metal oxides, for the key synthetic steps. dtu.dk For example, developing a heterogeneous catalyst for the selective reduction of 2-methoxy-3-methylbenzaldehyde (B1587883) would be a significant advancement. Challenges include preventing catalyst deactivation from sintering or leaching of the active metal. dtu.dk

Homogeneous Catalysis: While facing separation challenges, homogeneous catalysts often exhibit superior activity and selectivity under milder conditions. rsc.org The development of advanced ligands for transition metal catalysts (e.g., based on ruthenium, nickel, or palladium) is a key area. dtu.dkresearchgate.net These catalysts could enable novel transformations, such as C-H activation on the methyl group or regioselective functionalization of the aromatic ring.

Biocatalysis: The use of enzymes (biocatalysts) offers the potential for unparalleled stereoselectivity under environmentally benign conditions (e.g., in water at ambient temperature). Microbial transformations or isolated enzymes could be employed for the asymmetric reduction of a corresponding ketone to yield an enantiopure form of a related chiral alcohol, a process that is difficult to achieve with traditional chemical catalysts. The primary challenges are enzyme stability, substrate scope, and the optimization of reaction conditions like pH and temperature.

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes

Beyond established methods, researchers are exploring unconventional strategies to synthesize and functionalize this compound.

Borrowing Hydrogen Methodology: This elegant strategy uses alcohols as alkylating agents, avoiding the need for pre-functionalized starting materials and producing water as the only byproduct. researchgate.netbeilstein-journals.org A future research direction could involve using this compound itself as an alkylating agent in C-C or C-N bond-forming reactions, catalyzed by transition metals like manganese or ruthenium. beilstein-journals.org

Friedel-Crafts-Type Reactions: Traditionally, Friedel-Crafts alkylations use alkyl halides, which produce stoichiometric waste. Using benzyl (B1604629) alcohols like this compound as the alkylating agent in the presence of an acid catalyst is a greener alternative. beilstein-journals.org Future work could focus on expanding the scope of nucleophiles and developing more robust and recyclable acid catalysts for this transformation. beilstein-journals.org

Radical Chemistry: Transition-metal-free radical coupling reactions present another avenue. nih.gov For instance, the β-alkylation of a secondary alcohol with this compound could be achieved under basic conditions at high temperatures, offering a direct method for constructing new C-C bonds. nih.gov Understanding and controlling the stability of the benzylic intermediate would be key to improving reaction yields. nih.gov

Addressing Scale-Up and Process Intensification for Research Production

Translating a laboratory synthesis to a larger, more industrial scale presents a distinct set of challenges that require collaboration between chemists and chemical engineers. rsc.org

Process Intensification (PI): PI aims to develop smaller, more efficient, and safer production processes. mdpi.com For the synthesis of this compound, this could involve using microreactors or continuous flow systems. rsc.orgpolimi.it Flow chemistry offers superior heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and purity. polimi.it This is particularly advantageous for highly exothermic or fast reactions.

A major challenge in scaling up is ensuring consistent mixing and heat transfer. rsc.org What works in a small round-bottom flask may become mass-transfer limited in a large reactor, where the rate is governed by how quickly reactants can mix rather than the intrinsic reaction kinetics. rsc.org Computational fluid dynamics (CFD) modeling can help predict and mitigate these issues before physical scale-up is attempted.

Table 2: Comparison of Production Methodologies

MethodologyDescriptionAdvantages for this compound ProductionChallenges
Batch Production Traditional method where reactants are charged into a vessel and the reaction proceeds over time.Well-established, flexible for producing multiple products in the same equipment.Poor heat/mass transfer at scale, potential for runaway reactions, batch-to-batch variability. rsc.org
Continuous Flow Reactants are continuously pumped through a reactor (e.g., a tube or microreactor). polimi.itExcellent process control, enhanced safety, higher yields, easy to scale by running longer. polimi.itHigher initial investment, potential for clogging, less flexible for multiple products.
Reactive Distillation Reaction and separation occur simultaneously in a distillation column. Increased conversion for equilibrium-limited reactions, reduced capital and energy costs.Limited to specific reaction types, complex design and operation.

Multidisciplinary Collaboration for Broadening Research Impact

The future development and application of this compound and its derivatives will increasingly depend on collaborations across different scientific disciplines.

Medicinal Chemistry and Pharmacology: As a structural motif, this compound can be a key intermediate in the synthesis of new drug candidates. lookchem.com Collaboration with biologists and pharmacologists is essential to design and test new molecules for therapeutic activity, for example, as enzyme inhibitors or receptor ligands. nih.gov

Materials Science: Substituted benzyl alcohols are used in the synthesis of polymers and advanced materials. bldpharm.com Collaborations with material scientists could lead to the development of new polymers with tailored properties (e.g., thermal stability, optical properties) derived from this compound.

Agrochemical Science: The compound could serve as a building block for novel pesticides or herbicides. Joint research with agrochemists and plant scientists would be necessary to synthesize and evaluate the biological activity and environmental impact of such compounds.

Computational Chemistry: Theoretical chemists can provide crucial insights into reaction mechanisms, catalyst behavior, and molecular properties through computational modeling. researchgate.net This synergy allows experimental chemists to design more targeted and effective experiments, saving time and resources.

By fostering these multidisciplinary partnerships, the scientific community can more effectively explore the full potential of this compound, translating fundamental research into practical applications that address challenges in medicine, materials, and agriculture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.